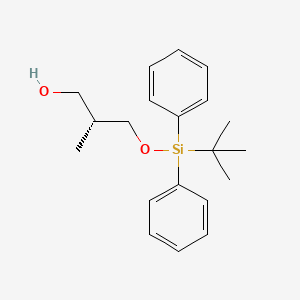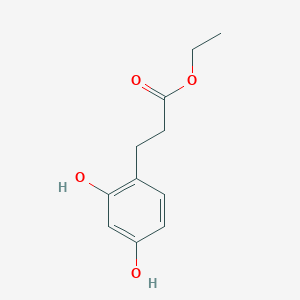
(3-((Methylsulfonyl)oxy)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((Methylsulfonyl)oxy)phenyl)boronic acid is an organoboron compound with the molecular formula C7H9BO4S. It is a derivative of phenylboronic acid, where a methylsulfonyloxy group is attached to the phenyl ring. This compound is known for its applications in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-((Methylsulfonyl)oxy)phenyl)boronic acid typically involves the reaction of phenylboronic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and reagent concentrations, to optimize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: (3-((Methylsulfonyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form phenylboronic acid derivatives with different functional groups.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an organic solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Suzuki–Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenylboronic acid derivatives with different functional groups.
Substitution: Substituted phenylboronic acids.
Aplicaciones Científicas De Investigación
(3-((Methylsulfonyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-((Methylsulfonyl)oxy)phenyl)boronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex, forming a new palladium-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final biaryl or styrene product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Phenylboronic Acid: A simpler boronic acid with a phenyl group and two hydroxyl groups attached to boron.
3-(Methanesulfonyl)phenylboronic Acid: Similar to (3-((Methylsulfonyl)oxy)phenyl)boronic acid but with a methanesulfonyl group instead of a methylsulfonyloxy group.
Uniqueness: this compound is unique due to its specific functional group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C7H9BO5S |
|---|---|
Peso molecular |
216.02 g/mol |
Nombre IUPAC |
(3-methylsulfonyloxyphenyl)boronic acid |
InChI |
InChI=1S/C7H9BO5S/c1-14(11,12)13-7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3 |
Clave InChI |
YPTSULVFDYITAQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)OS(=O)(=O)C)(O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B8306933.png)

![(1-Acetyl-imidazo[1,5-a]pyridin-3-yl)-acetic acid](/img/structure/B8306981.png)








